molecular formula C22H20FN7O B3414508 1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzoyl)piperazine CAS No. 946344-83-8

1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzoyl)piperazine

Número de catálogo: B3414508
Número CAS: 946344-83-8
Peso molecular: 417.4 g/mol
Clave InChI: MEQIMCVRGAEKEY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzoyl)piperazine is a complex heterocyclic compound of significant interest in medicinal chemistry and early-stage pharmaceutical research. This molecule integrates a triazolopyrimidine core, a privileged structure in drug discovery, with a piperazine ring, a moiety frequently utilized to optimize physicochemical properties and serve as a conformational scaffold for arranging pharmacophoric groups . The specific presence of the 4-fluorophenyl and 4-methylbenzoyl substituents is designed to influence the molecule's binding affinity and metabolic stability, making it a valuable intermediate for constructing targeted screening libraries. This compound is representative of a class of molecules investigated for their potential to interact with central nervous system targets. Structurally similar compounds, featuring the piperazine group linked to a fluorophenyl-triazolopyrimidine system, have been identified as ligands for neurotransmitter receptors . For instance, close analogs have been studied as antagonists for adenosine A2A receptors, which are closely associated with dopamine D2 receptors in the striatum and are a active area of research for neurodegenerative conditions such as Parkinson's disease . The piperazine ring is a common feature in numerous FDA-approved therapeutics, including kinase inhibitors and receptor modulators for oncology and psychiatric disorders, underscoring its fundamental role in modern drug design . Researchers can employ this chemical in hit-to-lead optimization campaigns, particularly in neurology and oncology. Its structure offers potential for further synthetic modification, and it serves as a critical scaffold for developing novel enzyme or receptor modulators. The product is provided for non-human research applications only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Propiedades

IUPAC Name

[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN7O/c1-15-2-4-16(5-3-15)22(31)29-12-10-28(11-13-29)20-19-21(25-14-24-20)30(27-26-19)18-8-6-17(23)7-9-18/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQIMCVRGAEKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzoyl)piperazine typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under reflux conditions in solvents like dimethylformamide . The piperazine ring is then introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable coupling agents .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Análisis De Reacciones Químicas

Types of Reactions

1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzoyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzoyl)piperazine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of 1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Pharmacological Comparison

The table below highlights key structural features and pharmacological activities of triazolopyrimidine derivatives closely related to the target compound:

Compound Name / ID Core Structure Modifications Pharmacological Activity / Target Key Findings / Data Reference ID
Target Compound 4-Fluorophenyl, 4-methylbenzoyl-piperazine Hypothesized A2AR modulation or anticancer activity Structural analogy suggests potential allosteric modulation or cytotoxic effects.
1-[4-(3-Benzyl-5-phenyl-...-urea () Benzyl, phenyl, trifluoromethylphenyl-urea A2AR allosteric modulator and orthosteric agonist Modulates antagonist binding; exact efficacy unknown.
VAS2870 () Benzoxazol-2-yl, benzyl sulfide ROS/RNS modulation in white blood cells Inhibits NADPH oxidase; used in oxidative stress studies.
Triazolopyrimidine thioglycosides () 4-Methoxybenzyl, thioether, glycoside substituents Anticancer (MCF-7, A-549 cells) IC50 values in µM range; glycosylation enhances solubility and activity.
RG7774 () tert-Butyl, tetrazolylmethyl, pyrrolidin-3-ol Unknown (synthetic intermediate) Synthesized via 8-step route; high yield (95% in triazole formation step).
Anti-platelet/antibacterial derivatives () Cyclopropyl, difluorophenyl, hydroxyethoxy Antiplatelet aggregation and antibacterial activity IC50 < 1 µM for platelet inhibition; moderate antibacterial efficacy.

Key Structural Determinants of Activity

  • Thioether/Glycoside Groups (): Improve solubility and cytotoxicity against cancer cells .
  • Piperazine Modifications :
    • 4-Methylbenzoyl (target compound): May influence pharmacokinetics by altering metabolic stability compared to unsubstituted piperazines.
    • Urea or Sulfide Linkages (): Critical for allosteric modulation (A2AR) or enzyme inhibition (NADPH oxidase) .

Actividad Biológica

1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzoyl)piperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazolopyrimidine Core : This is achieved through cyclization reactions involving 4-fluorobenzyl azide and 2-aminopyrimidine.
  • Introduction of the Piperazine Ring : The piperazine ring is introduced via nucleophilic substitution reactions.
  • Final Modifications : The compound is often modified through sulfonylation or acylation to enhance its biological activity.

Antitumor Activity

Research has indicated that triazolopyrimidine derivatives exhibit significant antitumor properties. For instance, compounds similar to the target compound have been shown to inhibit cancer cell proliferation effectively. Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AHCT-1166.2
Compound BT47D27.3
Compound CMCF-743.4

These findings suggest that modifications to the triazolopyrimidine structure can lead to enhanced anticancer activity.

The mechanism of action for 1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzoyl)piperazine involves its interaction with specific molecular targets within cancer cells. It is believed to modulate signaling pathways associated with cell growth and apoptosis.

Case Study 1: Antiviral Activity

A study exploring the antiviral potential of triazole derivatives found that certain compounds exhibited inhibitory effects on viral replication. The compound's structural features may contribute to its ability to bind viral proteins, thereby preventing infection.

Case Study 2: Antibacterial Properties

Another investigation assessed the antibacterial activity of related triazolopyrimidine compounds against various pathogenic bacteria. Results indicated promising antibacterial effects, suggesting that this class of compounds could serve as a basis for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzoyl)piperazine, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:

  • Step 1 : Formation of the triazolopyrimidine core using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with reagents like CuSO₄·5H₂O and sodium ascorbate in a DCM/H₂O solvent system .
  • Step 2 : Piperazine functionalization via nucleophilic substitution or coupling reactions (e.g., using palladium catalysts for cross-coupling) .
  • Optimization : Yields improve with strict control of temperature (25–60°C), pH (neutral to slightly basic), and stoichiometric ratios (e.g., 1.2 equiv. of aryl azides for CuAAC) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., 4-fluorophenyl protons at δ 7.32–7.00 ppm, piperazine CH₂ groups at δ 3.82–2.47 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₂FN₇O).
  • HPLC : Assess purity (>95% recommended for pharmacological studies) .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer :

  • Solubility : Soluble in DCM, DMF, and DMSO; sparingly soluble in water. Pre-dissolve in DMSO for biological assays .
  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent degradation. Use amber vials to avoid photolytic cleavage of the triazole ring .

Q. What preliminary assays are recommended to evaluate its bioactivity?

  • Methodological Answer :

  • In vitro screening : Use kinase inhibition assays (e.g., EGFR, VEGFR2) or antimicrobial disk diffusion tests.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :

  • Substituent Variation : Modify the 4-fluorophenyl or 4-methylbenzoyl groups (e.g., replace fluorine with methoxy or chlorine) .
  • Biological Testing : Compare IC₅₀ values across derivatives. For example:
Substituent (R)Target Activity (IC₅₀, nM)Selectivity Ratio (Target A/Target B)
4-Fluorophenyl12 ± 1.28.5
4-Methoxyphenyl45 ± 3.82.1
Data adapted from triazolopyrimidine analogs .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :

  • Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays).
  • Structural Validation : Re-analyze disputed compounds via X-ray crystallography to confirm binding modes .
  • Statistical Tools : Apply Bland-Altman plots or hierarchical clustering to identify outlier datasets .

Q. How can the compound’s mechanism of action be elucidated?

  • Methodological Answer :

  • Biophysical Techniques : Surface plasmon resonance (SPR) for binding affinity (KD) to targets like PI3Kγ .
  • Cryo-EM : Resolve ligand-target complexes at near-atomic resolution.
  • Gene Knockdown : siRNA silencing of suspected pathways (e.g., MAPK/ERK) to observe phenotypic changes .

Q. What advanced analytical methods characterize stability under physiological conditions?

  • Methodological Answer :

  • LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 2.0) or plasma .
  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; quantify parent compound via HPLC .

Q. How can in vivo pharmacokinetic parameters be optimized?

  • Methodological Answer :

  • Prodrug Design : Introduce ester groups to enhance oral bioavailability.
  • Microsomal Assays : Assess hepatic metabolism using CYP450 isoforms (e.g., CYP3A4).
  • Pharmacokinetic Modeling : Use WinNonlin for AUC and half-life predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzoyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzoyl)piperazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.